molecular formula C18H24N4O6 B14147274 ethyl 4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl](oxo)acetyl}piperazine-1-carboxylate

ethyl 4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl](oxo)acetyl}piperazine-1-carboxylate

Katalognummer: B14147274
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: HTQDKXBRQIOVFQ-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H24N4O6 and a molecular weight of 392.4 This compound is notable for its unique structure, which includes a piperazine ring, a hydrazinyl group, and a benzylidene moiety

Vorbereitungsmethoden

The synthesis of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a carbonyl compound, and urea or its derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylidene moiety, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Eigenschaften

Molekularformel

C18H24N4O6

Molekulargewicht

392.4 g/mol

IUPAC-Name

ethyl 4-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O6/c1-4-28-18(25)22-9-7-21(8-10-22)17(24)16(23)20-19-12-13-5-6-14(26-2)11-15(13)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23)/b19-12+

InChI-Schlüssel

HTQDKXBRQIOVFQ-XDHOZWIPSA-N

Isomerische SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Löslichkeit

42.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.